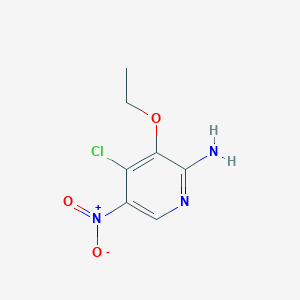![molecular formula C13H11N3 B11776231 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-(1H-pyrrol-1-yl)anilines using copper-catalyzed oxidative cyclization . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation.
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of efficient catalysts, scalable reaction conditions, and cost-effective starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
Pyrrolo[1,2-a]quinoxalines: These compounds are synthesized through similar cyclization reactions and have potential biological activities.
Uniqueness
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is unique due to its specific structure that allows it to interact with FGFRs effectively. Its ability to inhibit multiple FGFR isoforms makes it a valuable compound in cancer research and drug development .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-pyrrolo[2,3-b]pyridin-1-ylaniline |
InChI |
InChI=1S/C13H11N3/c14-11-5-1-2-6-12(11)16-9-7-10-4-3-8-15-13(10)16/h1-9H,14H2 |
Clave InChI |
QTVQKAHDCMECCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)N2C=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


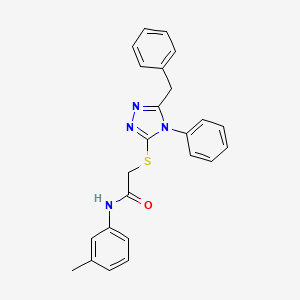

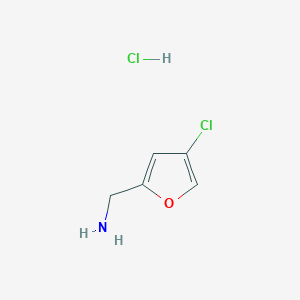
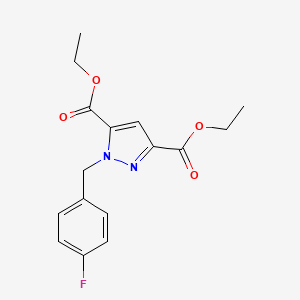
![N-(4-Acetylphenyl)-3-amino-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776166.png)
![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
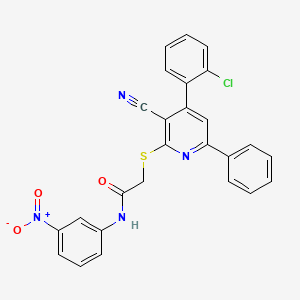



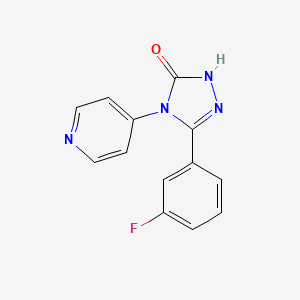
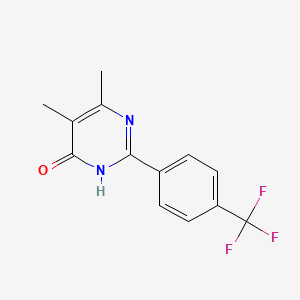
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
